Cepafungin III
CAS No.: 130743-09-8
Cat. No.: VC21209340
Molecular Formula: C26H42N4O6
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130743-09-8 |
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Molecular Formula | C26H42N4O6 |
Molecular Weight | 506.6 g/mol |
IUPAC Name | (2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-9-methyldeca-2,4-dienamide |
Standard InChI | InChI=1S/C26H42N4O6/c1-17(2)10-8-6-5-7-9-11-23(34)30-24(19(4)31)26(36)29-21-16-20(32)14-15-27-22(33)13-12-18(3)28-25(21)35/h5,7,9,11-13,17-21,24,31-32H,6,8,10,14-16H2,1-4H3,(H,27,33)(H,28,35)(H,29,36)(H,30,34)/b7-5+,11-9+,13-12-/t18-,19+,20-,21-,24-/m0/s1 |
Standard InChI Key | ZQOSECHKDTUIEK-NUIZVSKESA-N |
Isomeric SMILES | C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCC(C)C)O |
SMILES | CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Canonical SMILES | CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Introduction
Chemical Structure and Composition
Cepafungin III is an acylpeptide antibiotic that shares a common peptide core with other members of the cepafungin family. The structural elucidation of cepafungins I, II, and III was accomplished through NMR spectroscopic studies and degradation experiments . All three cepafungins possess a common peptide component consisting of threonine and two unusual amino acid residues: γ-hydroxylysine and 4-amino-2-pentenoic acid . These unusual amino acid components form a distinctive 12-membered ring with an exocyclic N-terminus to which the threonine is connected .
The primary structural difference among the three cepafungins lies in the fatty acyl groups connected to the N-terminus of the threonine residue . While Cepafungin I and Cepafungin III are distinct compounds, Cepafungin II has been identified as structurally identical to the previously reported antibiotic glidobactin A .
Structural Characteristics
The structural framework of Cepafungin III includes:
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A 12-membered macrocyclic ring
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Threonine residue attached to the exocyclic N-terminus
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Two unusual amino acid components (γ-hydroxylysine and 4-amino-2-pentenoic acid)
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A unique fatty acyl group that distinguishes it from Cepafungins I and II
Isolation and Production
Cepafungins, including Cepafungin III, were originally isolated from Pseudomonas sp. CB-31 . The isolation and purification of these compounds involve specialized techniques to separate the various cepafungin components from bacterial cultures.
Producing Organisms
The primary bacterial source for Cepafungin III production is:
Similar to other syrbactin compounds, the biosynthesis of cepafungins involves complex biosynthetic gene clusters. For instance, the glidobactin biosynthetic pathway includes genes such as glbA-H, with glbC encoding a hybrid of two non-ribosomal peptide synthetase (NRPS) modules and one polyketide synthase (PKS) module . Together with glbF, an NRPS module responsible for N-acylation of the threonine residue with fatty acyl-CoA donors, glbC produces the cyclized cepafungin structure .
Comparative Analysis with Other Cepafungins
Understanding Cepafungin III's properties in relation to other members of its family provides valuable context for its potential applications.
Structural Comparison
The following table compares key structural features of the three cepafungins:
All three compounds share the same core peptide structure with a 12-membered macrocyclic ring containing γ-hydroxylysine and 4-amino-2-pentenoic acid, with a threonine residue attached to the exocyclic N-terminus .
Structure-Activity Relationship
The structure-activity relationship studies of cepafungins provide insights into how structural modifications affect biological activity. These studies are crucial for developing improved derivatives with enhanced pharmacological properties.
Key Structural Elements Affecting Activity
Research on cepafungins and related compounds has revealed several structure-activity relationships:
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The 12-membered macrocyclic ring is essential for proteasome inhibition
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The fatty acyl side chain significantly impacts potency and selectivity
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The degree of unsaturation and length of the aliphatic tail are critical for bioactivity
In the case of Cepafungin I, the methyl branching at the end of the fatty acid leads to approximately 5-fold improvement of β5-subunit inhibition compared to glidobactin A . This suggests that the unique fatty acyl group of Cepafungin III may also confer specific inhibitory properties.
Synthesis and Production Methods
While natural sources provide limited quantities of Cepafungin III, synthetic approaches offer potential for larger-scale production.
Chemical Synthesis
Recent advances in synthetic chemistry have enabled more efficient production of cepafungins. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic modifications, have proven effective for creating these complex structures .
A key development in the synthesis of cepafungins involves intramolecular Fukuyama–Mitsunobu N-alkylation to form the 12-membered ring, which offers higher yields than traditional macrolactamization strategies .
Future Research Directions
Research on Cepafungin III and related compounds continues to evolve, with several promising directions:
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Development of more potent and selective derivatives through structural modifications
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Exploration of additional biological activities beyond proteasome inhibition
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Investigation of synergistic effects with other therapeutic agents
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Optimization of production methods for improved yields and purity
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